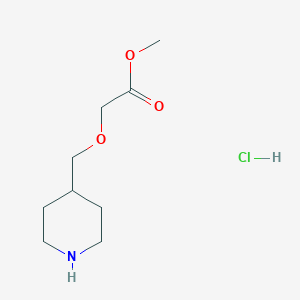

Methyl 2-(piperidin-4-ylmethoxy)acetate;hydrochloride

Description

Methyl 2-(piperidin-4-ylmethoxy)acetate hydrochloride is a piperidine derivative characterized by a methoxyacetate ester group attached to the piperidin-4-ylmethoxy backbone. This compound is commonly used in pharmaceutical research as a synthetic intermediate, particularly in the development of enzyme inhibitors and receptor ligands. Its hydrochloride salt form enhances solubility and stability, making it suitable for biological applications.

Properties

IUPAC Name |

methyl 2-(piperidin-4-ylmethoxy)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c1-12-9(11)7-13-6-8-2-4-10-5-3-8;/h8,10H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZRLBQQHQQPLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COCC1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidin-4-ylmethoxy)acetate;hydrochloride typically involves the reaction of piperidine with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of methyl chloroacetate, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-4-ylmethoxy)acetate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives of the ester group.

Substitution: Halogenated piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

-

Histone Acetyltransferase Inhibition :

Recent studies have shown that compounds similar to Methyl 2-(piperidin-4-ylmethoxy)acetate can act as inhibitors of histone acetyltransferases (HATs), particularly p300/CBP . These enzymes play crucial roles in gene transcription regulation, making this compound a candidate for cancer therapy and other diseases linked to epigenetic modifications. -

Anti-inflammatory Activity :

Research has indicated that piperidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown promising results in inhibiting nitric oxide production and TNF-α secretion, suggesting potential applications in treating inflammatory diseases . -

Analgesic Effects :

Studies on related compounds have demonstrated analgesic properties, indicating that Methyl 2-(piperidin-4-ylmethoxy)acetate; hydrochloride could be developed into pain management therapies . The analgesic efficacy is often evaluated through animal models, where compounds are tested against established standards like ibuprofen.

Case Study 1: Histone Acetyltransferase Inhibition

In a study published in Nature Communications, a series of piperidine derivatives were synthesized and screened for their ability to inhibit p300 HAT activity. Methyl 2-(piperidin-4-ylmethoxy)acetate; hydrochloride was identified as a potent inhibitor with an IC₅₀ value significantly lower than that of traditional inhibitors, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Anti-inflammatory Properties

A comprehensive evaluation of piperidine derivatives for anti-inflammatory effects revealed that Methyl 2-(piperidin-4-ylmethoxy)acetate; hydrochloride exhibited substantial inhibition of inflammatory markers in vitro. In vivo studies demonstrated a reduction in paw edema in treated mice compared to controls, supporting its development as an anti-inflammatory medication .

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-4-ylmethoxy)acetate;hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active piperidine moiety, which then exerts its effects on the target pathways.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural and physicochemical properties of methyl 2-(piperidin-4-ylmethoxy)acetate hydrochloride and related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | CAS No. | Similarity Score |

|---|---|---|---|---|---|

| Methyl 2-(piperidin-4-ylmethoxy)acetate hydrochloride | C₉H₁₈ClNO₃ | 235.70 (est.) | Methyl ester, piperidin-4-ylmethoxy group | Not explicitly stated | Reference |

| Ethyl 2-(piperidin-4-yl)acetate hydrochloride | C₁₀H₂₀ClNO₂ | 221.72 | Ethyl ester, piperidin-4-yl group | 1630907-26-4 | 0.97 |

| Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride | C₈H₁₅ClNO₃ | 208.66 | Hydroxyl group adjacent to acetate | CID 50989099 | 0.92 |

| 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride | C₁₁H₁₇ClN₂O | 228.72 | Pyridine ring instead of ester | 1135228-95-3 | N/A |

| N-Cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride | C₁₆H₂₃ClN₂O₂ | 310.82 | Benzamide group, cyclopropyl substituent | 1332531-14-2 | N/A |

Analysis of Key Differences

Ester Group Modifications Ethyl vs. Methyl Esters: Ethyl 2-(piperidin-4-yl)acetate hydrochloride (similarity score 0.97) differs by an ethyl ester group. tert-Butyl Esters: Bulkier tert-butyl groups (e.g., tert-butyl 2-(piperidin-4-ylmethoxy)acetate) improve metabolic stability but may hinder receptor binding due to steric effects. Discontinuation of this compound () suggests practical challenges in synthesis or efficacy .

Functional Group Additions

- Hydroxyl Group : Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride (CID 50989099) contains a hydroxyl group, increasing polarity and hydrogen-bonding capacity. This modification could enhance solubility but reduce blood-brain barrier penetration .

Aromatic vs. Aliphatic Moieties

- Pyridine Derivatives : 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride replaces the ester with a pyridine ring, introducing aromaticity. This structural change may improve π-π stacking interactions with biological targets, such as enzymes or receptors .

- Benzamide Derivatives : N-Cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride incorporates a benzamide group, which offers hydrogen-bonding sites and aromatic stability. The cyclopropyl substituent may enhance metabolic resistance .

Biological Activity

Methyl 2-(piperidin-4-ylmethoxy)acetate;hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring connected to an acetate moiety through a methoxy group. This structure is significant for its interactions with various biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Receptor Interaction : The piperidine ring can interact with neurotransmitter receptors, potentially influencing central nervous system (CNS) functions.

- Enzyme Modulation : The ester group can undergo hydrolysis, releasing the active piperidine moiety, which may modulate the activity of specific enzymes involved in metabolic pathways.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits notable antimicrobial and antiviral properties. In vitro studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in treating infections.

| Activity | Pathogen/Target | IC50/EC50 Values |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12 µM |

| Antiviral | Hepatitis C Virus | 5.5 nM |

Anticancer Activity

The compound has shown promise in anticancer research. It has been evaluated for cytotoxic effects against several cancer cell lines, revealing significant antiproliferative properties.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast) | 28.8 |

| HT-29 (Colon) | 124.6 |

In molecular docking studies, this compound demonstrated favorable interactions with kinase proteins involved in cancer progression, suggesting its potential as a chemotherapeutic agent .

Case Studies

- Study on Antiviral Activity : A study assessed the compound's efficacy against Hepatitis C Virus (HCV), showing an EC50 value of 5.5 nM, indicating strong antiviral potential compared to existing antiviral agents .

- Cytotoxicity Assessment : In a series of tests on cancer cell lines, the compound exhibited IC50 values ranging from 28.8 to 124.6 µM against MCF-7 and HT-29 cells, respectively. These results highlight its potential as a candidate for further development in cancer therapy .

- Mechanistic Insights : Research into the mechanism of action revealed that the compound could inhibit specific enzymes involved in histone acetylation processes, suggesting a role in epigenetic regulation of gene expression .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions to ensure the stability of Methyl 2-(piperidin-4-ylmethoxy)acetate hydrochloride?

- Methodological Answer : Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from moisture and oxidizing agents. Stability is compromised at elevated temperatures or prolonged exposure to air, as piperidine derivatives are prone to hydrolysis and oxidation . Use desiccants and monitor storage conditions via periodic stability testing (e.g., HPLC purity checks).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the piperidine ring structure (δ ~2.5–3.5 ppm for piperidinyl protons) and ester group (δ ~3.7 ppm for methoxy).

- FT-IR : Identify ester carbonyl (C=O stretch ~1740 cm⁻¹) and hydrochloride salt (broad N-H stretch ~2500 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C10H19ClNO3 at theoretical m/z 260.105) .

Q. What personal protective equipment (PPE) is essential during handling?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. For powder handling, employ NIOSH-approved N95 respirators to avoid inhalation. Conduct operations in a fume hood with local exhaust ventilation .

Q. How can researchers confirm the hydrochloride salt formation in this compound?

- Methodological Answer :

- Elemental Analysis : Match calculated vs. observed percentages of Cl (e.g., ~13.6% for C10H18ClNO3).

- Titration : Use potentiometric titration with AgNO3 to quantify chloride ions .

Q. What solvents are suitable for recrystallization?

- Methodological Answer : Polar aprotic solvents like ethanol-water mixtures (4:1 v/v) or acetone are effective. Monitor solubility at elevated temperatures (50–60°C) and assess crystal purity via melting point (e.g., ~180–185°C, typical for piperidine hydrochlorides) .

Advanced Research Questions

Q. How can synthetic yield be optimized when intermediates exhibit low purity?

- Methodological Answer :

- Stepwise Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) after each synthetic step (e.g., esterification of piperidinylmethoxy intermediates).

- Reaction Monitoring : Employ TLC (Rf ~0.3 in 7:3 hexane:EtOAc) or inline FT-IR to detect byproducts early .

- Condition Screening : Test alternative catalysts (e.g., DMAP vs. pyridine) for esterification efficiency .

Q. How should contradictory acute toxicity data for piperidine derivatives be resolved?

- Methodological Answer :

- Comparative Studies : Cross-reference rodent LD50 data from structurally similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride: LD50 >2000 mg/kg vs. 2-chloropyridine derivatives).

- Mechanistic Analysis : Assess metabolic pathways (e.g., cytochrome P450 interactions) using in vitro hepatocyte models .

Q. What strategies identify and mitigate byproducts in multi-step syntheses?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., hydrolyzed ester byproducts at m/z 218).

- Reaction Quenching : Add scavengers (e.g., triethylamine) to neutralize excess HCl, reducing side reactions .

Q. How can ecological risks during disposal be minimized?

- Methodological Answer :

- Biodegradation Studies : Test soil mobility and microbial degradation rates under OECD 301 guidelines.

- Neutralization : Treat waste with 1M NaOH to hydrolyze the ester group, followed by activated carbon filtration .

Q. What computational methods predict stability under varying pH and temperature?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.